6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one core, which is a derivative of coumarin, substituted with a thiazole ring and a bromine atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethyl-phenylamine with α-bromoacetophenone under acidic conditions.
Coupling with Chromen-2-one: The synthesized thiazole derivative is then coupled with 6-bromo-chromen-2-one using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the chromen-2-one core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazole ring and the bromine atom play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-[4-(2,4-dimethyl-phenyl)-thiazol-2-yl]-coumarin: Similar structure but with a coumarin core.
3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-chromen-2-one: Lacks the bromine atom.
6-Chloro-3-[4-(2,4-dimethyl-phenyl)-thiazol-2-yl]-chromen-2-one: Chlorine instead of bromine.
Uniqueness
The presence of the bromine atom in 6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one enhances its reactivity and potential biological activity compared to its analogs. The combination of the chromen-2-one core with the thiazole ring and bromine substitution makes it a unique compound with diverse applications.
Properties
Molecular Formula |
C20H14BrNO2S |
---|---|
Molecular Weight |
412.3g/mol |
IUPAC Name |
6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C20H14BrNO2S/c1-11-3-5-15(12(2)7-11)17-10-25-19(22-17)16-9-13-8-14(21)4-6-18(13)24-20(16)23/h3-10H,1-2H3 |
InChI Key |
KGXJPDNBESIRGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.